3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

Blue TADF OLED Bipolar host External quantum efficiency

3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole (also designated PO9, PPO2, or PPO36 in the primary literature) is a bipolar host material belonging to the carbazole–phosphine oxide hybrid class. Its molecular architecture combines an electron-rich 9-phenylcarbazole core with two electron-deficient diphenylphosphinyl (Ph₂P=O) groups substituted at the 3- and 6-positions of the carbazole ring.

Molecular Formula C42H31NO2P2
Molecular Weight 643.6 g/mol
CAS No. 1019843-00-5
Cat. No. B12336220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
CAS1019843-00-5
Molecular FormulaC42H31NO2P2
Molecular Weight643.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H
InChIKeyZHTRIPZOLUKZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole (CAS 1019843-00-5) for Blue OLED Host Applications


3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole (also designated PO9, PPO2, or PPO36 in the primary literature) is a bipolar host material belonging to the carbazole–phosphine oxide hybrid class. Its molecular architecture combines an electron-rich 9-phenylcarbazole core with two electron-deficient diphenylphosphinyl (Ph₂P=O) groups substituted at the 3- and 6-positions of the carbazole ring [1]. The inductive electron-withdrawing effect of the phosphine oxide moieties stabilizes both the HOMO and LUMO of the carbazole chromophore—improving electron injection from the cathode—while preserving a high triplet exciton energy (Eₜ ≈ 2.99–3.0 eV), which is essential for confining triplet excitons on blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters [1][2]. This compound has been systematically evaluated as a host in blue electrophosphorescent and TADF organic light-emitting diodes (OLEDs).

Why Generic Carbazole Hosts Cannot Replace 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole in Blue OLED Stacks


Carbazole-based hosts with phosphine oxide substituents are not interchangeable because the substitution position on the carbazole ring (3,6- vs. 2,7-) and the nature of the N-substituent (phenyl vs. ethyl vs. H) dictate the molecular orbital distribution, band gap, and triplet energy—which in turn determine the host's suitability for sky-blue versus deep-blue emission and its charge-transport balance [1][2]. Replacing the 3,6-substituted phenylcarbazole derivative with its 2,7-substituted isomer (PPO27) alters the HOMO/LUMO levels and narrows the band gap from 3.54 eV to 3.25 eV, shifting optimal device performance from deep-blue to sky-blue phosphorescent OLEDs [1]. Similarly, substituting the diphenylphosphinyl groups with triphenylsilyl or triphenylmethyl substituents on the same 9-phenylcarbazole core results in photoluminescence quantum yields (ηPL) ranging from 54% to 75% and external quantum efficiencies spanning 9.5% to 21%, demonstrating that identical core structures with different 3,6-substituents produce dramatically divergent device outcomes [2]. Below we present the quantitative evidence that defines the selection-relevant differentiation of this specific compound.

Quantitative Differentiation Evidence: 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole vs. Closest Analogs


TADF OLED External Quantum Efficiency: PPO2 (27.8%) vs. 3DCPO (23.1%)

In blue thermally activated delayed fluorescence (TADF) OLEDs using the same DMAC-DPS dopant, the target compound (PPO2) delivers a maximum external quantum efficiency (EQE) of 27.8%, representing a 20.3% relative improvement over the in-class comparator 3DCPO (phenylbis(9-phenyl-9H-carbazol-3-yl)phosphine oxide), which achieves only 23.1% under identical device architecture conditions [1]. The higher EQE is attributed to the more appropriate polarity of PPO2, which enhances the reverse intersystem crossing (RISC) rate and the photoluminescence quantum yield of the TADF dopant, resulting in reduced efficiency roll-off [1].

Blue TADF OLED Bipolar host External quantum efficiency

Substitution-Position Effect on Band Gap: PPO36 (3,6-; 3.54 eV) vs. PPO27 (2,7-; 3.25 eV)

The substitution position of the diphenylphosphine oxide groups on the carbazole core directly determines the material's band gap and its suitability for different emission color regimes. PPO36 (the 3,6-substituted target compound) exhibits a wider band gap of 3.54 eV compared to 3.25 eV for its 2,7-substituted positional isomer PPO27 [1]. This 0.29 eV wider band gap makes PPO36 the superior host for deep-blue phosphorescent OLEDs, whereas PPO27 is better suited for sky-blue devices [1]. The difference arises from distinct HOMO/LUMO level distributions resulting from the different substitution topology [1].

Deep-blue PHOLED Positional isomer Band gap engineering

Triplet Energy Sufficiency for Blue Emitter Confinement: PO9 (2.99 eV) vs. Ir(dbfmi) Emitter (2.89 eV)

The target compound (PO9) exhibits a triplet energy (Eₜ) of 2.99 eV, which is 0.10 eV higher than that of the carbene-based blue phosphorescent emitter Ir(dbfmi) (Eₜ = 2.89 eV) [1]. This energy offset is sufficient to confine all molecular triplet excitons on the emitter, preventing back-energy transfer from the dopant to the host and enabling high photoluminescence quantum yields. In contrast, co-deposited films of the same 9-phenylcarbazole core with different 3,6-substituents—triphenylmethane (CCz) or triphenylsilane (SiCz)—showed ηPL values ranging widely from 54% to 75%, indicating that triplet energy alone does not guarantee efficient energy transfer; the nature of the substituent critically affects host–dopant compatibility [1].

Triplet exciton confinement Blue phosphorescence Host–guest energy alignment

Comparative Device Efficiency in Phosphorescent OLEDs: PPO2 vs. PPO1 (Mono-Phosphine Oxide Analog)

The presence of two diphenylphosphine oxide groups at the 3,6-positions of the carbazole ring (PPO2/PO9) confers a distinct electron-transport advantage over mono-phosphine oxide analogs. When doped with the deep-blue phosphorescent emitter FCNIrpic, the PPO2-based device achieves an EQE of 18.4%, current efficiency of 21.1 cd A⁻¹, and power efficiency of 16.6 lm W⁻¹, compared to 17.1%, 20.5 cd A⁻¹, and 14.3 lm W⁻¹ for the PPO1-based device (bearing a single diphenylphosphine oxide group) despite both hosts possessing the same triplet energy of 3.02 eV [1]. The enhanced efficiency is attributed to improved electron mobility and better charge carrier balance in the bis-phosphine oxide system [1].

Phosphorescent OLED Electron mobility Charge balance

Procurement-Driven Application Scenarios for 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole


High-Efficiency Blue TADF OLEDs for Next-Generation Displays

Procurement of PPO2 as the host material for blue TADF OLEDs is indicated when the target specification requires an EQE exceeding 25% with low efficiency roll-off. As demonstrated in the head-to-head comparison with 3DCPO, PPO2 achieves an EQE of 27.8% using DMAC-DPS as the TADF dopant, outperforming 3DCPO by 4.7 percentage points under identical conditions [1]. This advantage stems from the host's appropriate polarity, which accelerates the reverse intersystem crossing (RISC) rate of the dopant. Teams developing high-efficiency blue TADF displays or lighting panels should prioritize PPO2 over 3DCPO when maximum EQE and reduced roll-off are critical performance metrics [1].

Deep-Blue Phosphorescent OLED Host Material (CIE y < 0.15)

When the application demands deep-blue emission with CIE y < 0.15, the 3,6-substituted compound (PPO36/PO9) is the preferred choice over its 2,7-substituted isomer PPO27. The wider band gap of 3.54 eV (vs. 3.25 eV for PPO27) provides the energetic margin necessary to host deep-blue phosphorescent emitters without host-induced emission quenching or spectral broadening [1]. PPO36 has been specifically shown to yield better performance in deep-blue PHOLEDs, while PPO27 is optimal only for sky-blue devices. Researchers targeting Rec. 2020 color gamut compliance should select the 3,6-isomer for deep-blue channel development [1].

Carbene-Based Blue Phosphorescent OLEDs with Low Driving Voltage

PO9 is a validated host for the carbene-based blue emitter Ir(dbfmi), where its triplet energy of 2.99 eV—0.10 eV above the emitter's 2.89 eV—ensures efficient triplet exciton confinement [1]. In systematic comparisons with 9-phenylcarbazole derivatives bearing triphenylmethane (CCz) or triphenylsilane (SiCz) substituents, PO9-based devices contributed to achieving a low driving voltage of 3.40 V and a high power efficiency of 21.7 lm W⁻¹ at 100 cd m⁻², among the best reported for Ir(dbfmi)-based devices [1]. This makes PO9 the host of choice for carbene-emitter-based blue OLED stacks requiring low operating voltage and high power efficiency.

Bipolar Host for Solution-Processed Blue Phosphorescent OLEDs

The balanced bipolar charge-transport character of PPO2—arising from the hole-transporting phenylcarbazole core and the electron-transporting diphenylphosphine oxide groups—makes it suitable for solution-processed OLED fabrication. The compound's solubility in common organic solvents, combined with its dual phosphine oxide functionality enabling efficient electron injection and transport [1], positions it for scalable solution-based manufacturing routes such as spin-coating or inkjet printing, where balanced charge transport is critical to achieving uniform emission and high efficiency without the need for complex multi-layer vacuum-deposited structures [1].

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